
1,6-Bis(4-morpholinylsulfonyl)-2-naphthyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(4-morpholinylsulfonyl)-2-naphthyl methyl ether (also known as BMS-806) is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BMS-806 is a small molecule inhibitor that targets the HIV-1 virus, which causes AIDS.
Mécanisme D'action
The mechanism of action of BMS-806 involves the inhibition of the HIV-1 virus by targeting the viral capsid protein. The capsid protein is responsible for the assembly of the virus, and BMS-806 disrupts this process by binding to the protein and preventing it from forming the viral core. This prevents the virus from replicating and infecting other cells.
Biochemical and Physiological Effects
BMS-806 has been shown to have minimal toxicity and side effects in animal studies. The compound has also been shown to have good pharmacokinetic properties, meaning that it can be easily absorbed and distributed throughout the body. BMS-806 has been shown to have a long half-life, which means that it can remain in the body for an extended period of time.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BMS-806 in lab experiments is its specificity for the HIV-1 virus. This means that it can be used to study the virus and its mechanisms of action without affecting other cellular processes. However, one of the limitations of using BMS-806 is its cost, as it is a complex molecule that requires a multistep synthesis process.
Orientations Futures
There are several future directions for the research and development of BMS-806. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the further study of the compound's potential applications in treating other viral infections and cancer. Additionally, BMS-806 could be used as a tool in studying the mechanism of action of the HIV-1 virus and other viruses. Overall, BMS-806 has shown promising results in scientific research and has the potential to be a valuable tool in drug development.
Méthodes De Synthèse
The synthesis method of BMS-806 involves a multistep process that starts with the preparation of 2-naphthol. The 2-naphthol is then reacted with chlorosulfonic acid to form 2-naphthyl chlorosulfonate. The 2-naphthyl chlorosulfonate is then reacted with morpholine to form 1,6-bis(4-morpholinylsulfonyl)-2-naphthalene. The final step involves the reaction of 1,6-bis(4-morpholinylsulfonyl)-2-naphthalene with methyl iodide to form BMS-806.
Applications De Recherche Scientifique
BMS-806 has been extensively studied for its potential applications in drug development. The compound has shown promising results in inhibiting the HIV-1 virus by targeting the viral capsid protein. BMS-806 has also been studied for its potential use in treating other viral infections, such as hepatitis B and C. Additionally, BMS-806 has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C19H24N2O7S2 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
4-(6-methoxy-5-morpholin-4-ylsulfonylnaphthalen-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C19H24N2O7S2/c1-26-18-5-2-15-14-16(29(22,23)20-6-10-27-11-7-20)3-4-17(15)19(18)30(24,25)21-8-12-28-13-9-21/h2-5,14H,6-13H2,1H3 |
Clé InChI |
PJQCEVNIUBQTOI-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
SMILES canonique |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)
![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)
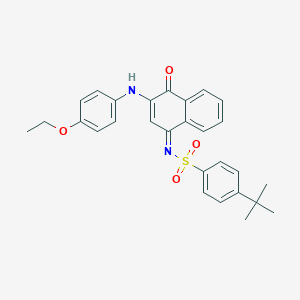


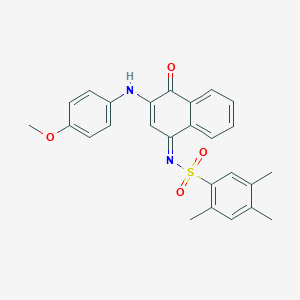
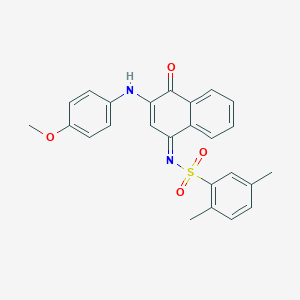
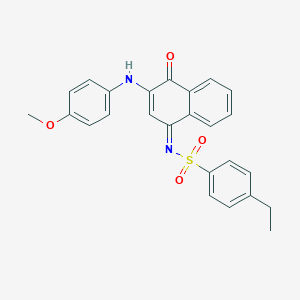

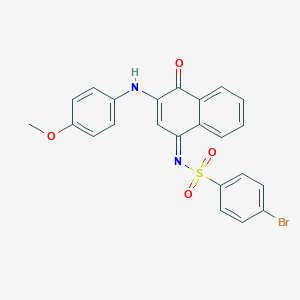
![N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281523.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281526.png)
![2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281529.png)